molecular formula C13H18Cl2N2O B12749624 N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride CAS No. 77984-95-3

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride

Cat. No.: B12749624
CAS No.: 77984-95-3
M. Wt: 289.20 g/mol
InChI Key: DCGGIPJFBRUGLE-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to an acetamide group, with a 2-chloro-6-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride typically involves the reaction of 2-chloro-6-methylphenylamine with pyrrolidine-1-acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-methylphenyl)pyrrolidine-2-carboxamide
  • N-(2-Chloro-6-methylphenyl)pyrrolidine-3-acetamide
  • N-(2-Chloro-6-methylphenyl)pyrrolidine-4-acetamide

Uniqueness

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride is unique due to its specific substitution pattern and the presence of the monohydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

CAS No.

77984-95-3

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C13H17ClN2O.ClH/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;/h4-6H,2-3,7-9H2,1H3,(H,15,17);1H

InChI Key

DCGGIPJFBRUGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.Cl

Origin of Product

United States

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